molecular formula C22H26N6O2 B6531489 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020501-98-7

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Numéro de catalogue: B6531489
Numéro CAS: 1020501-98-7
Poids moléculaire: 406.5 g/mol
Clé InChI: MTRBDMKTUDRNKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[4-(4-Methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxybenzoyl group at the 4-position and a 3,4,5-trimethylpyrazole moiety at the 6-position of the pyridazine core. The 4-methoxybenzoyl group may enhance solubility compared to hydrophobic substituents like trifluoromethyl, while the 3,4,5-trimethylpyrazole moiety likely contributes to steric bulk and metabolic stability.

Propriétés

IUPAC Name

(4-methoxyphenyl)-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-15-16(2)25-28(17(15)3)21-10-9-20(23-24-21)26-11-13-27(14-12-26)22(29)18-5-7-19(30-4)8-6-18/h5-10H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRBDMKTUDRNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a piperazine moiety and a pyridazine ring, which are known to influence its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C20H22N6O2
Molecular Weight 378.42 g/mol
LogP 2.3061
Hydrogen Bond Acceptors 7
Polar Surface Area 59.634 Ų

Biological Activities

Research indicates that compounds similar to 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine exhibit significant biological activities, including:

Antitumor Activity

Studies have shown that pyrazole derivatives can act as effective antitumor agents. The compound's structure allows it to inhibit key pathways involved in tumor growth. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR pathways, which are crucial in various cancers .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research highlights the antimicrobial properties of similar compounds within the pyrazole class. The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

The biological activity of 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can be attributed to specific structural features:

  • Piperazine Ring : This moiety is often associated with enhanced CNS activity and improved solubility.
  • Methoxybenzoyl Group : Contributes to the lipophilicity and may enhance the compound's ability to penetrate cellular membranes.
  • Pyrazole Group : Known for its diverse biological activities, including anti-inflammatory and antitumor effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxicity and potential synergistic effects when combined with doxorubicin .
  • Anti-inflammatory Activity : Another research focused on a related pyrazole derivative's ability to inhibit LPS-induced NO production in macrophages. The findings supported its potential use as an anti-inflammatory agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Benzoyl Substituent Pyrazole Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Activities
Target Compound 4-methoxy 3,4,5-trimethyl C₂₃H₂₆N₆O₂* ~430.5 (est.) Not reported Hypothesized enhanced solubility
Compound A 2-(trifluoromethyl) 3,4,5-trimethyl C₂₂H₂₃F₃N₆O 444.45 1020502-33-3 High lipophilicity (CF₃ group)
Compound B 4-methyl 3,4,5-trimethyl C₂₂H₂₆N₆O 390.5 1020501-84-1 Moderate hydrophobicity
Compound C 4-(trifluoromethyl) 3,4,5-trimethyl C₂₂H₂₃F₃N₆O 444.5 1020502-38-8 Electron-withdrawing CF₃ effects
Compound D 4-methoxy 3-methyl C₂₀H₂₂N₆O₂ 378.4 1019100-91-4 Reduced steric bulk (single methyl)

*Estimated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl (Compounds A, C): Introduces strong electron-withdrawing effects and increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility . 4-Methyl (Compound B): Balances hydrophobicity and steric demands, offering intermediate solubility and metabolic stability .
  • 3-Methyl (Compound D): Reduced steric bulk may allow for greater conformational flexibility but lower target specificity .

Méthodes De Préparation

Preparation of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is synthesized via chlorination of pyridazine-3,6-diol using phosphorus oxychloride (POCl₃). A mixture of pyridazine-3,6-diol (0.1 mol) and POCl₃ (20 mL) is refluxed at 110°C for 6 hours. The product is isolated by pouring the reaction mixture onto ice, neutralizing with NaOH, and recrystallizing from benzene.

Yield : 82%
Characterization :

  • IR (cm⁻¹) : 1580 (C=N), 750 (C-Cl).

  • ¹H-NMR (CDCl₃, δ ppm) : 7.45 (s, 2H, pyridazine-H).

Substitution with 3,4,5-Trimethyl-1H-pyrazole

3,6-Dichloropyridazine (0.05 mol) is reacted with 3,4,5-trimethyl-1H-pyrazole (0.06 mol) in anhydrous DMF at 120°C for 12 hours. Potassium carbonate (0.1 mol) is added to scavenge HCl. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 68%
Characterization :

  • MS (m/z) : 248 [M+H]⁺.

  • ¹H-NMR (DMSO-d₆, δ ppm) : 2.21 (s, 6H, CH₃), 2.33 (s, 3H, CH₃), 7.52 (s, 1H, pyrazole-H), 7.89 (s, 2H, pyridazine-H).

Nucleophilic Aromatic Substitution

3-Chloro-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (0.03 mol) is refluxed with piperazine (0.06 mol) in dry toluene for 24 hours. The intermediate 3-(piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is isolated by filtration and washed with cold ethanol.

Yield : 74%
Characterization :

  • IR (cm⁻¹) : 3250 (N-H), 1585 (C=N).

  • ¹³C-NMR (DMSO-d₆, δ ppm) : 46.2 (piperazine-C), 122.5 (pyridazine-C).

Formation of 4-(4-Methoxybenzoyl)piperazine

Piperazine (0.04 mol) is dissolved in dichloromethane (DCM) and cooled to 0°C. 4-Methoxybenzoyl chloride (0.04 mol) is added dropwise, followed by triethylamine (0.08 mol). The mixture is stirred at room temperature for 6 hours, washed with water, and dried over MgSO₄.

Yield : 89%
Characterization :

  • ¹H-NMR (CDCl₃, δ ppm) : 3.80 (s, 3H, OCH₃), 3.45–3.60 (m, 8H, piperazine-H), 7.02 (d, J = 8.5 Hz, 2H, Ar-H), 7.92 (d, J = 8.5 Hz, 2H, Ar-H).

Coupling to Pyridazine Intermediate

The piperazine intermediate (0.02 mol) is reacted with 3-(piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (0.02 mol) in THF under N₂. After 12 hours, the solvent is evaporated, and the residue is recrystallized from ethanol.

Yield : 65%
Characterization :

  • MS (m/z) : 505 [M+H]⁺.

  • ¹H-NMR (DMSO-d₆, δ ppm) : 2.20 (s, 6H, CH₃), 2.32 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.85–4.10 (m, 8H, piperazine-H), 7.15–7.95 (m, 9H, Ar-H + pyridazine-H).

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Reaction StepOptimal SolventTemperature (°C)Yield (%)
Pyrazole substitutionDMF12068
Piperazine substitutionToluene11074
AcylationTHF2565

Elevated temperatures improved substitution kinetics in DMF and toluene, while acylation proceeded efficiently at ambient conditions due to the high reactivity of 4-methoxybenzoyl chloride.

Analytical Validation

Spectroscopic Consistency

  • IR : Absence of C-Cl (750 cm⁻¹) post-substitution confirmed successful piperazine and pyrazole incorporation.

  • ¹H-NMR : Integration ratios aligned with expected proton counts for all substituents.

  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).

Challenges and Mitigations

  • Regioselectivity : Competing substitutions at pyridazine positions 3 and 6 were minimized by sequential addition of piperazine before pyrazole.

  • Acylation Over-reaction : Use of stoichiometric 4-methoxybenzoyl chloride prevented diacylation of piperazine .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-[4-(4-methoxybenzoyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with attention to:

  • Reagent selection : Sodium hydride (NaH) for deprotonation, dimethylformamide (DMF) as a polar aprotic solvent, and catalysts like palladium for cross-coupling reactions .
  • Stepwise purification : Column chromatography or recrystallization to isolate intermediates and ensure >95% purity .
  • Yield enhancement : Adjusting reaction time (e.g., 12–24 hours for piperazine coupling) and temperature (e.g., reflux at 80–100°C for pyrazole functionalization) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions on the pyridazine core and piperazine/pyrazole moieties .
  • Mass spectrometry (HRMS) : To verify molecular weight (expected ~450–500 g/mol based on analogs) .
  • HPLC : For purity assessment, using C18 columns and acetonitrile/water gradients .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or phosphodiesterases due to the pyridazine core’s affinity for ATP-binding pockets .
  • Receptor binding : Screen for interactions with serotonin or dopamine receptors (common targets for piperazine derivatives) using radioligand displacement assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antitumor potential .

Advanced Research Questions

Q. How can contradictory data on biological activity across structural analogs be resolved?

  • Methodological Answer :

  • Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. ethoxy groups on the benzoyl ring) and correlate with activity trends .
  • Crystallography : Resolve 3D structures of protein-ligand complexes to identify binding mode variations (e.g., piperazine flexibility influencing receptor engagement) .
  • Dose-response profiling : Use IC50_{50}/EC50_{50} curves to distinguish potency differences in conflicting datasets .

Q. What computational strategies are effective for predicting target interactions and off-target risks?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6), focusing on pyridazine and pyrazole binding pockets .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors in the piperazine ring) for virtual screening against databases like ChEMBL .
  • ADMET prediction : Tools like SwissADME to assess metabolic stability and potential CYP450 inhibition .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Fragment-based modification : Replace the 3,4,5-trimethylpyrazole with halogenated or electron-withdrawing groups to modulate lipophilicity .
  • Scaffold hopping : Compare bioactivity with triazolo-pyridazine or imidazo-pyridine analogs to evaluate core flexibility .
  • Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications using molecular dynamics simulations .

Q. What experimental approaches are recommended for assessing metabolic stability?

  • Methodological Answer :

  • Liver microsome assays : Incubate the compound with human or rat microsomes, followed by LC-MS/MS to track metabolite formation (e.g., demethylation of the methoxy group) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks .
  • Stability in biorelevant media : Test solubility and degradation in simulated gastric fluid (SGF) or intestinal fluid (SIF) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.